1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine
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Overview
Description
1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 2-methyl-1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine can be synthesized through various methods, including:
Click Chemistry: This method involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated piperazine derivative with a triazole.
Industrial Production Methods: Industrial production of this compound often employs scalable click chemistry techniques due to their high yield and selectivity. The use of continuous flow reactors can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products: The major products formed from these reactions include various substituted triazole and piperazine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring often have comparable pharmacological properties.
Uniqueness: 1-(2-Methyl-2H-1,2,3-triazol-4-yl)piperazine is unique due to its combined triazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug design and development .
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(2-methyltriazol-4-yl)piperazine |
InChI |
InChI=1S/C7H13N5/c1-11-9-6-7(10-11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 |
InChI Key |
LPNODKDRAJUFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)N2CCNCC2 |
Origin of Product |
United States |
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